Hydrocortisone 21-Octanoate-d15
Description
Hydrocortisone 21-Octanoate-d15 is a deuterium-labeled derivative of hydrocortisone 21-octanoate, a synthetic glucocorticoid ester. This compound is primarily utilized as an internal standard in analytical research, such as mass spectrometry, due to its isotopic stability and structural similarity to non-deuterated hydrocortisone derivatives . The octanoate ester at the 21-position modifies the parent hydrocortisone molecule, altering its lipophilicity, bioavailability, and metabolic stability.
Properties
Molecular Formula |
C₂₉H₂₉D₁₅O₆ |
|---|---|
Molecular Weight |
503.75 |
Synonyms |
(11β)-11,17-Dihydroxy-21-[(1-oxooctyl-d15)oxy]-pregn-4-ene-3,20-dione; Cortisol Octanoate-d15; Cortisol 21-Octanoate-d15; Hydrocortisone Octanoate-d15 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs: Key Features and Pharmacological Profiles
Structural and Molecular Characteristics
Hydrocortisone derivatives with 21-position ester modifications exhibit distinct molecular properties. Below is a comparative analysis of Hydrocortisone 21-Octanoate-d15 and its analogs:
| Compound | Molecular Formula | Molecular Weight | 21-Substituent | Key Structural Features |
|---|---|---|---|---|
| This compound | C29H39D15O6 | ~503.7* | Octanoate (deuterated) | Deuterated ester enhances isotopic stability |
| Hydrocortisone 21-Butyrate | C25H36O6 | 432.6 | Butyrate | Shorter ester chain; higher solubility |
| Hydrocortisone 21-Acetate | C23H32O6 | 404.5 | Acetate | Smallest ester; rapid hydrolysis in vivo |
| 6α-Methyl Hydrocortisone 21-Acetate | C24H34O6 | 418.5 | Acetate + 6α-methyl | Methyl group enhances glucocorticoid potency |
| Cortisone 21-Valerate | C26H36O6 | 456.6 | Valerate | Longer ester; prolonged release potential |
*Estimated based on deuterium substitution (15 deuterium atoms).
Pharmacological Activity and Receptor Affinity
- Hydrocortisone 21-Butyrate: Shows moderate glucocorticoid receptor (GR) affinity but lacks mineralocorticoid activity. Its butyrate ester slows hydrolysis, prolonging anti-inflammatory effects compared to non-esterified hydrocortisone .
- 6α-Methyl Hydrocortisone 21-Acetate : The 6α-methyl group significantly enhances GR binding and metabolic stability, making it 2–3 times more potent than hydrocortisone in suppressing inflammation .
- Cortisone 21-Valerate : The valerate ester increases lipophilicity, favoring topical applications. It is metabolized to cortisone, which requires hepatic activation to cortisol, limiting systemic effects .
- Hydrocortisone 21-Aldehyde Hydrate : A degradation product of hydrocortisone, this compound lacks therapeutic activity but serves as a critical impurity marker in quality control .
Anti-Inflammatory Potency Relative to Other Glucocorticoids
- Betamethasone and Dexamethasone : These synthetic glucocorticoids are 20 times more potent than hydrocortisone due to fluorinated structures and 16-methyl groups, which reduce metabolic deactivation .
- Prednisolone: 4–5 times more potent than hydrocortisone, but its non-esterified form has higher systemic toxicity. Structural similarities to hydrocortisone allow comparable formulation strategies in drug delivery systems .
Stability and Formulation Considerations
- This compound: Deuterium substitution likely enhances metabolic stability and reduces deuterium isotope effects, making it ideal for analytical reproducibility .
- Hydrocortisone 21-Acetate : Rapid hydrolysis in vivo limits its duration of action, necessitating frequent dosing .
- Hydrocortisone 21-Butyrate : Demonstrated stability in topical formulations, with slower ester cleavage ensuring sustained release .
Research Findings and Clinical Implications
- Receptor Modulation: Novel 21-ester derivatives of hydrocortisone, such as carbamate-linked analogs, exhibit dual androgen receptor (AR) and GR antagonism, showing promise in prostate cancer therapy .
- Anti-Inflammatory Efficacy: Natural compounds like curcuminoids from Curcuma phaeocaulis surpass hydrocortisone in nitric oxide inhibition, highlighting the need for structural optimization in synthetic analogs .
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